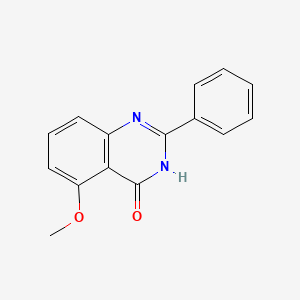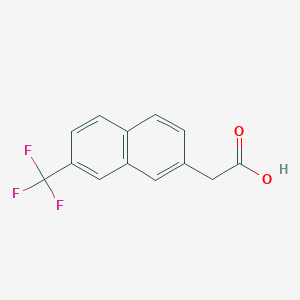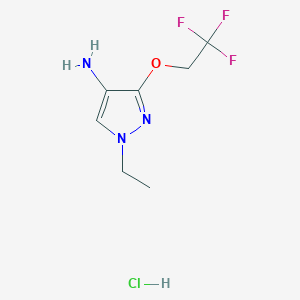
2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of two difluoromethyl groups attached to a benzodioxole ring, which imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid typically involves the use of raw materials such as 5-bromo-2,2-difluorobenzodioxole and triisopropyl borate. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various benzodioxole-containing pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the development of materials with specific properties, such as organic optoelectronics and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-difluoro-2H-1,3-benzodioxol-5-yl)boronic acid
- (2S)-2-amino-2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetic acid
Uniqueness
2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid is unique due to its specific difluoromethyl groups and benzodioxole ring structure, which impart distinct chemical and physical properties. These properties make it valuable for various applications in scientific research and industry, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
1638764-98-3 |
|---|---|
Molekularformel |
C9H4F4O4 |
Molekulargewicht |
252.12 g/mol |
IUPAC-Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H4F4O4/c10-8(11,7(14)15)4-1-2-5-6(3-4)17-9(12,13)16-5/h1-3H,(H,14,15) |
InChI-Schlüssel |
KEZZOTZKXSGDBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(C(=O)O)(F)F)OC(O2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B11863971.png)



![1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11863983.png)
![6,9-Difluorobenzo[g]quinoline-5,10-dione](/img/structure/B11863987.png)
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol](/img/structure/B11863993.png)

![4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864012.png)


![Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11864026.png)
